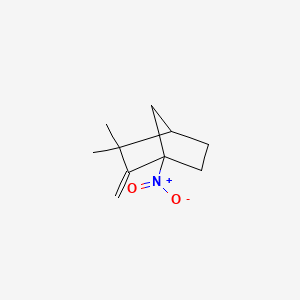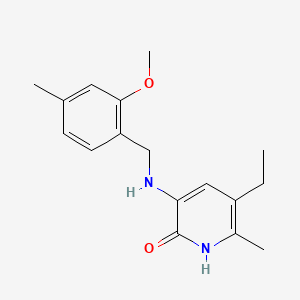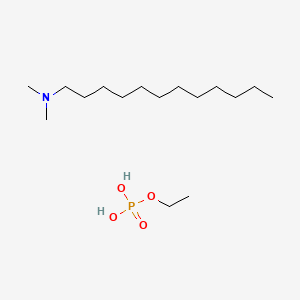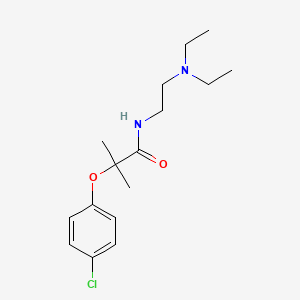
Propionamide, 2-(p-chlorophenoxy)-N-(2-(diethylamino)ethyl)-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propionamide, 2-(p-chlorophenoxy)-N-(2-(diethylamino)ethyl)-2-methyl- is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a propionamide backbone substituted with a p-chlorophenoxy group and a diethylaminoethyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propionamide, 2-(p-chlorophenoxy)-N-(2-(diethylamino)ethyl)-2-methyl- typically involves the reaction of 2-(p-chlorophenoxy)propionic acid with diethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to ensure high yield and purity. The final product is then subjected to purification processes such as recrystallization or chromatography to obtain the desired quality .
化学反应分析
Types of Reactions
Propionamide, 2-(p-chlorophenoxy)-N-(2-(diethylamino)ethyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydroxide). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
科学研究应用
Propionamide, 2-(p-chlorophenoxy)-N-(2-(diethylamino)ethyl)-2-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
作用机制
The mechanism of action of Propionamide, 2-(p-chlorophenoxy)-N-(2-(diethylamino)ethyl)-2-methyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as the ethylene-forming enzyme, by binding to their active sites and preventing substrate conversion . This inhibition can affect various cellular processes and biochemical pathways, leading to its observed effects .
相似化合物的比较
Similar Compounds
2-(p-Chlorophenoxy)propionic acid: A related compound with similar structural features but different functional groups.
2-(p-Chlorophenoxy)isobutyric acid: Another similar compound with a different substitution pattern on the propionic acid backbone.
Uniqueness
Propionamide, 2-(p-chlorophenoxy)-N-(2-(diethylamino)ethyl)-2-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethylaminoethyl group, in particular, contributes to its solubility and reactivity, distinguishing it from other similar compounds .
属性
CAS 编号 |
93144-68-4 |
|---|---|
分子式 |
C16H25ClN2O2 |
分子量 |
312.83 g/mol |
IUPAC 名称 |
2-(4-chlorophenoxy)-N-[2-(diethylamino)ethyl]-2-methylpropanamide |
InChI |
InChI=1S/C16H25ClN2O2/c1-5-19(6-2)12-11-18-15(20)16(3,4)21-14-9-7-13(17)8-10-14/h7-10H,5-6,11-12H2,1-4H3,(H,18,20) |
InChI 键 |
UCFLBYXMGOWZPX-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCNC(=O)C(C)(C)OC1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



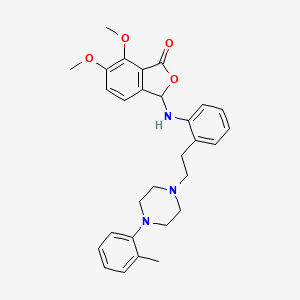

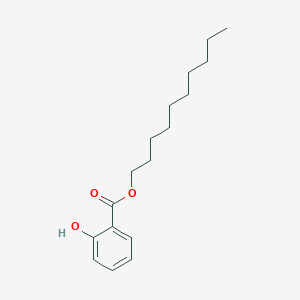
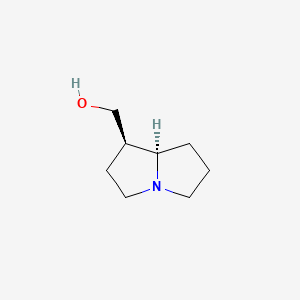


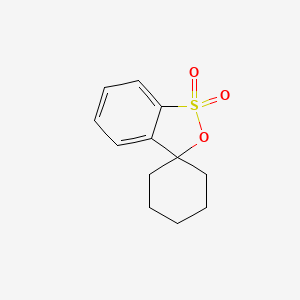
![6-(4-Methylphenyl)-6-phenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B12790569.png)
![Methyl 9-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan-5-sulfonate](/img/structure/B12790571.png)
![Methyl 4-[(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate](/img/structure/B12790577.png)
